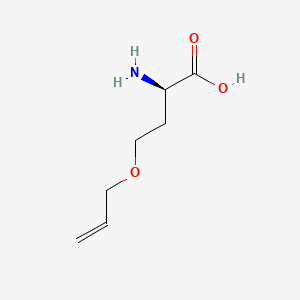
O-Allyl-D-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Allyl-D-homoserine is an amino acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an allyl group attached to the homoserine backbone, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl-D-homoserine typically involves the allylation of D-homoserine. One common method is the reaction of D-homoserine with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
O-Allyl-D-homoserine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated amino acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-Allyl-D-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in protein synthesis and modification, particularly in the context of peptide stapling techniques.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: this compound is investigated for its potential use in the production of high-value chemicals and materials.
Mecanismo De Acción
The mechanism by which O-Allyl-D-homoserine exerts its effects is primarily through its reactivity with various biological molecules. The allyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool for studying biochemical mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
O-Acetyl-L-homoserine: Another homoserine derivative with an acetyl group instead of an allyl group.
S-Allyl-homocysteine: A related compound with an allyl group attached to homocysteine instead of homoserine.
Uniqueness
O-Allyl-D-homoserine is unique due to the presence of the allyl group, which imparts distinct reactivity and functionality compared to other homoserine derivatives. This makes it particularly useful in applications where selective reactivity is desired, such as in the synthesis of complex molecules or the study of specific biochemical pathways.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m1/s1 |
Clave InChI |
PWVANPLCFRYAIN-ZCFIWIBFSA-N |
SMILES isomérico |
C=CCOCC[C@H](C(=O)O)N |
SMILES canónico |
C=CCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






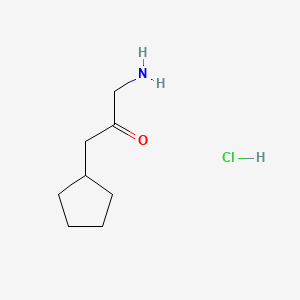
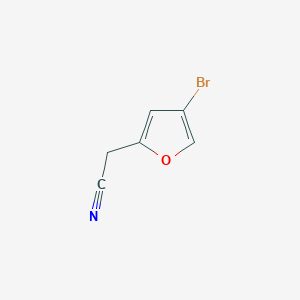

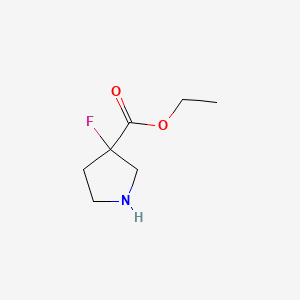
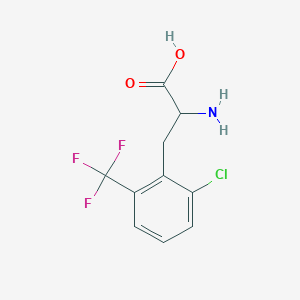
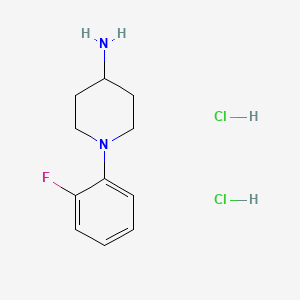
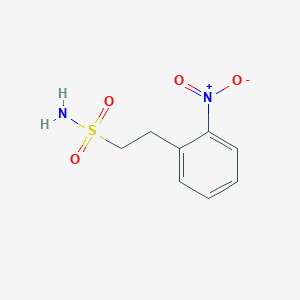
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)

